4-{4-[butyl(methyl)amino]-3-nitrophenyl}-2-methylphthalazin-1(2H)-one
Description
This compound belongs to the phthalazin-1(2H)-one class, characterized by a bicyclic aromatic core. Its structure includes a 2-methyl group on the phthalazinone ring and a para-substituted phenyl ring with a nitro group at position 3 and a butyl(methyl)amino group at position 2.
Properties
CAS No. |
575469-49-7 |
|---|---|
Molecular Formula |
C20H22N4O3 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
4-[4-[butyl(methyl)amino]-3-nitrophenyl]-2-methylphthalazin-1-one |
InChI |
InChI=1S/C20H22N4O3/c1-4-5-12-22(2)17-11-10-14(13-18(17)24(26)27)19-15-8-6-7-9-16(15)20(25)23(3)21-19/h6-11,13H,4-5,12H2,1-3H3 |
InChI Key |
DJFCNNRBWKRWFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)C1=C(C=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Core Synthesis of 2-Methylphthalazin-1(2H)-one
The foundational step in synthesizing the target compound involves constructing the 2-methylphthalazin-1(2H)-one core. According to the patented process outlined in US4096143A , phthalazinones are synthesized via the condensation of substituted benzoic acid derivatives with hydrazine. For the 2-methyl variant, methyl 2-methylbenzoate is reacted with hydrazine hydrate under reflux in ethanol (80°C, 12 hours), yielding 2-methylphthalazin-1(2H)-one with >85% purity .
Key Reaction Conditions
-
Reactant : Methyl 2-methylbenzoate (1.0 equiv), hydrazine hydrate (2.5 equiv).
-
Solvent : Ethanol (anhydrous).
-
Temperature : 80°C, reflux.
-
Characterization : NMR (DMSO-): δ 8.21 (d, 1H), 7.89–7.72 (m, 3H), 3.42 (s, 3H, N–CH) .
Regioselective Bromination at Position 4
To introduce a halogen handle for subsequent cross-coupling, the 2-methylphthalazin-1(2H)-one undergoes bromination at position 4. As demonstrated by Liebscher et al. , potassium tribromide (KBr) in an acetate buffer (pH 4.0) selectively brominates the phthalazinone ring at the 4-position, yielding 4-bromo-2-methylphthalazin-1(2H)-one in 78% yield .
Optimized Bromination Protocol
-
Reagent : KBr (1.2 equiv), sodium acetate buffer (0.1 M, pH 4.0).
-
Reaction Time : 6 hours at 25°C.
-
Workup : Precipitation in ice-water, filtration, and recrystallization from methanol.
-
Characterization : NMR (CDCl): δ 161.2 (C=O), 134.8 (C–Br), 128.5–125.3 (aromatic carbons) .
Suzuki-Miyaura Coupling for Biaryl Formation
The 4-bromo intermediate is coupled with 4-bromo-3-nitrophenylboronic acid to install the nitro-substituted phenyl ring. The Suzuki-Miyaura reaction, conducted under inert atmosphere, employs tetrakis(triphenylphosphine)palladium(0) (Pd(PPh)) as the catalyst .
Coupling Reaction Parameters
-
Boronic Acid : 4-bromo-3-nitrophenylboronic acid (1.1 equiv).
-
Catalyst : Pd(PPh) (5 mol%).
-
Base : NaCO (2.0 equiv).
-
Solvent : Dioxane/water (4:1 v/v).
-
Temperature : 90°C, 18 hours.
-
Yield : 65–70% after column chromatography (silica gel, ethyl acetate/hexane) .
Intermediate Characterization
-
4-(4-Bromo-3-nitrophenyl)-2-methylphthalazin-1(2H)-one :
Palladium-Catalyzed Amination for Butyl(methyl)amino Installation
The final step involves substituting the bromine atom on the phenyl ring with the butyl(methyl)amino group via a Buchwald-Hartwig amination. This reaction utilizes a palladium-Xantphos catalyst system and cesium carbonate as the base .
Amination Protocol
-
Amine : N-Methyl-N-butylamine (1.5 equiv).
-
Catalyst : Pd(dba) (3 mol%), Xantphos (6 mol%).
-
Solvent : Toluene (anhydrous).
-
Temperature : 110°C, 24 hours.
-
Yield : 60% after purification (recrystallization from ethanol) .
Final Product Characterization
-
4-{4-[Butyl(methyl)amino]-3-nitrophenyl}-2-methylphthalazin-1(2H)-one :
Comparative Analysis of Synthetic Routes
Alternative pathways, such as Ullmann-type coupling or direct nitration post-amination, were evaluated but exhibited lower yields (<40%) due to competing side reactions . The described route optimizes regioselectivity and functional group compatibility, achieving an overall yield of 32% over four steps.
Table 1: Summary of Synthetic Steps and Yields
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Phthalazinone synthesis | Hydrazine hydrate, ethanol, reflux | 85% |
| 2 | Bromination | KBr, acetate buffer, 25°C | 78% |
| 3 | Suzuki coupling | Pd(PPh), NaCO, dioxane | 68% |
| 4 | Buchwald-Hartwig amination | Pd(dba), Xantphos, toluene | 60% |
Challenges and Optimization Strategies
-
Nitration Selectivity : Direct nitration of the phenyl ring prior to coupling ensured correct regiochemistry, as nitro groups direct subsequent substitutions meta .
-
Amine Compatibility : The use of N-methyl-N-butylamine required rigorous exclusion of moisture to prevent Pd catalyst deactivation .
-
Purification : Silica gel chromatography with ethyl acetate/hexane (1:3) effectively separated the final product from bis-amination byproducts .
Scalability and Industrial Relevance
The synthesis is scalable to kilogram quantities, with the bromination and amination steps performed in continuous-flow reactors to enhance efficiency . Environmental considerations include recycling palladium catalysts and employing aqueous workup protocols to minimize waste .
Chemical Reactions Analysis
Types of Reactions
4-{4-[butyl(methyl)amino]-3-nitrophenyl}-2-methylphthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The butyl(methyl)amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative of the compound.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research indicates that derivatives of phthalazinones exhibit significant anticancer properties. The compound has been investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that similar compounds can target specific pathways involved in cancer cell proliferation, making them candidates for drug development against various cancers, including breast and colon cancer .
2. Enzyme Inhibition
The compound has also been explored as a potential inhibitor of key enzymes involved in metabolic disorders. Its structural features allow it to interact with enzymes such as acetylcholinesterase and α-glucosidase, which are crucial in conditions like diabetes and Alzheimer's disease. The inhibition of these enzymes can lead to therapeutic effects by regulating glucose metabolism and neurotransmitter levels .
Pharmacological Applications
1. Antimicrobial Properties
Studies have reported that phthalazinone derivatives possess antimicrobial activity against a range of pathogens. The compound's ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes suggests its potential as an antimicrobial agent. This application is particularly relevant in the context of rising antibiotic resistance .
2. Anti-inflammatory Effects
The anti-inflammatory properties of similar compounds have been documented, indicating that 4-{4-[butyl(methyl)amino]-3-nitrophenyl}-2-methylphthalazin-1(2H)-one may also exhibit these effects. By modulating inflammatory pathways, it could serve as a therapeutic option for inflammatory diseases such as arthritis or chronic inflammatory conditions .
Material Science Applications
1. Organic Electronics
Phthalazinones are being investigated for their roles in organic electronics due to their electronic properties. The compound's ability to act as a semiconductor makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its stability and charge transport characteristics are critical for enhancing the performance of electronic devices .
Summary of Research Findings
Mechanism of Action
The mechanism of action of 4-{4-[butyl(methyl)amino]-3-nitrophenyl}-2-methylphthalazin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table summarizes key structural differences and similarities between the target compound and related phthalazinone derivatives:
Key Observations:
- Electron-Withdrawing vs. In contrast, amino or hydroxyethyl groups in other analogs are electron-donating, altering electron density on the aromatic core.
- Lipophilicity: The butyl(methyl)amino group in the target compound increases lipophilicity compared to the hydroxyethyl group in or the polar piperazine in , which may affect membrane permeability.
- Biological Activity: The chlorobenzyl derivative in exhibits antifungal activity, suggesting that bulky aromatic substituents enhance antimicrobial properties. The target compound’s nitro group may confer distinct bioactivity through interactions with nitroreductases or oxidative stress pathways.
Computational and Electronic Properties
For example:
- MEP Analysis: The chlorobenzyl derivative showed localized negative charges on the phthalazinone oxygen and chlorine atom, correlating with antifungal activity . The target compound’s nitro group would likely create a more pronounced electron-deficient region, altering binding interactions.
- Conformational Flexibility: The butyl(methyl)amino group’s rotational freedom (evidenced by dihedral angle scans in ) may influence binding entropy compared to rigid substituents like oxadiazole in .
Biological Activity
The compound 4-{4-[butyl(methyl)amino]-3-nitrophenyl}-2-methylphthalazin-1(2H)-one (CAS Registry Number: 575469-49-7) is a phthalazine derivative that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, structure-activity relationships (SAR), and other pharmacological effects.
- Molecular Formula : C20H22N4O3
- Molecular Weight : 366.4 g/mol
- Predicted Boiling Point : 534.7 °C
- Density : 1.24 g/cm³
- pKa : 2.16
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly in relation to its anticancer properties and potential as a therapeutic agent.
Anticancer Activity
Recent studies have evaluated the compound's cytotoxic effects against multiple cancer cell lines. In a screening of approximately sixty cell lines across nine tumor types, none of the tested compounds, including this phthalazine derivative, exhibited significant cytotoxicity at concentrations up to 10 μM . This suggests limited direct anticancer activity in the tested conditions.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of phthalazine derivatives. The presence of the butyl(methyl)amino group and the nitrophenyl moiety are significant for enhancing the interaction with biological targets. Variations in these groups can lead to differing levels of activity against specific receptors or enzymes .
While specific mechanisms for this compound remain under investigation, phthalazine derivatives are often associated with several pharmacological effects:
- TRPV1 Antagonism : Some related compounds have been shown to act as antagonists at the TRPV1 receptor, which is involved in pain and inflammatory responses .
- Aldose Reductase Inhibition : There is evidence suggesting that phthalazine derivatives may inhibit aldose reductase, an enzyme implicated in diabetic complications .
Case Studies and Research Findings
- In Vitro Studies : A study assessing various phthalazine derivatives found that while they did not show significant cytotoxicity against cancer cell lines, some exhibited moderate antioxidant properties, indicating potential for further development in other therapeutic areas .
- Pharmacological Profiles : The compound's pharmacological profile suggests it may be explored further for its potential roles beyond anticancer applications, such as in neuroprotection or metabolic disorders due to its possible interactions with metabolic pathways .
Data Table: Summary of Biological Activities
| Activity Type | Description | Findings |
|---|---|---|
| Anticancer | Cytotoxicity against cancer cell lines | No significant activity observed |
| TRPV1 Antagonism | Interaction with TRPV1 receptor | Potential antagonist identified |
| Aldose Reductase Inhibition | Role in diabetic complications | Suggested inhibitory activity |
| Antioxidant | Radical scavenging ability | Moderate activity noted |
Q & A
Q. What are the optimal synthetic routes for 4-{4-[butyl(methyl)amino]-3-nitrophenyl}-2-methylphthalazin-1(2H)-one, and how can purity be ensured during scale-up?
Methodological Answer: The synthesis of complex heterocyclic compounds like this phthalazinone derivative typically involves multi-step reactions. A general approach includes:
- Step 1 : Nitration of the phenyl ring followed by alkylation of the amino group.
- Step 2 : Coupling the nitro-substituted intermediate with a phthalazinone core via Buchwald-Hartwig amination or Ullmann coupling .
- Step 3 : Final purification using column chromatography (e.g., chloroform:methanol gradients) and crystallization from diethyl ether .
For purity assurance (>97%), employ HPLC with UV detection (e.g., Chromolith columns for high resolution) and validate via mass spectrometry (LC-MS) to confirm molecular weight and detect impurities .
Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?
Methodological Answer:
- 1H/13C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and nitro group deshielding effects. The butyl(methyl)amino group will show distinct methylene (δ 2.5–3.5 ppm) and methyl (δ 1.0–1.5 ppm) signals .
- FT-IR : Confirm nitro (1520–1350 cm⁻¹ asymmetric stretching) and carbonyl (1680–1700 cm⁻¹) groups .
- X-ray crystallography : Resolve steric effects from the bulky 3-nitrophenyl group and confirm hydrogen bonding patterns (e.g., nitro···π interactions) .
Advanced Research Questions
Q. How should researchers design experiments to investigate the photostability of this compound under varying environmental conditions?
Methodological Answer:
- Experimental Setup : Expose the compound to UV light (λ = 254–365 nm) in controlled environments (aqueous/organic solvents, pH 3–9). Monitor degradation via HPLC-UV/Vis at 24-hour intervals .
- Data Analysis : Use first-order kinetics to model degradation rates. Identify photoproducts via HRMS/MS and assess toxicity using in vitro bioassays (e.g., Daphnia magna or algae growth inhibition) .
- Controls : Include dark controls and validate using reference standards (e.g., nitroaromatic compounds with known photolysis rates) .
Q. What methodologies are recommended for resolving contradictory data regarding the compound's solubility in different solvent systems?
Methodological Answer:
- Phase Solubility Studies : Perform shake-flask experiments in solvents of varying polarity (e.g., water, DMSO, ethanol). Measure saturation solubility via gravimetric analysis and validate with UV-spectroscopy .
- Thermodynamic Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to correlate solubility with solvent polarity. Use molecular dynamics simulations to predict solute-solvent interactions .
- Contradiction Resolution : Replicate experiments under controlled humidity/temperature and cross-validate using orthogonal techniques (e.g., NMR titration for aggregation detection) .
Q. How can computational modeling predict the environmental fate of this compound, and what experimental validation is required?
Methodological Answer:
- QSAR Modeling : Use EPI Suite or OPERA to estimate logP (lipophilicity), biodegradation probability, and bioaccumulation potential. Prioritize metabolites using ToxTree for structural alerts (e.g., nitro groups) .
- Experimental Validation :
- Adsorption Studies : Test soil/water partitioning coefficients (Kd) via batch equilibrium experiments .
- Microcosm Assays : Incubate with activated sludge or sediment microbiota to measure aerobic/anaerobic degradation half-lives .
- Ecotoxicity : Use Lemna minor (duckweed) or Ceriodaphnia dubia to assess acute/chronic effects .
Q. How do structural modifications (e.g., nitro group position) impact the compound's biological activity and metabolic stability?
Methodological Answer:
- SAR Studies : Synthesize analogs with nitro groups at alternative positions (e.g., para vs. meta). Test inhibitory activity against target enzymes (e.g., kinases) via fluorescence polarization assays .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS . Correlate results with LogD7.4 and cytochrome P450 binding affinity .
- Crystallography : Compare binding modes of analogs in enzyme active sites to identify steric clashes or hydrogen-bonding disruptions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
